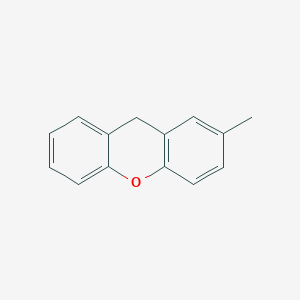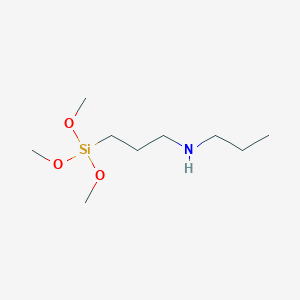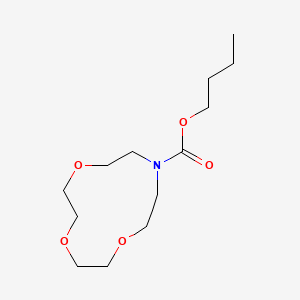![molecular formula C37H31BrO2S2 B14150203 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- CAS No. 87033-96-3](/img/structure/B14150203.png)
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thioether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- has several applications in scientific research:
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism of action for 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s aromatic rings and thioether linkages allow it to engage in π-π interactions and hydrogen bonding, which can influence its biological activity .
相似化合物的比较
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar in structure but lacks the bromophenyl and thioether groups.
4-Bromophenyl derivatives: Compounds like 4-bromophenyl-4,6-dichloropyrimidine share the bromophenyl group but differ in other structural aspects.
Uniqueness
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is unique due to its combination of multiple aromatic rings, bromophenyl group, and thioether linkages. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
87033-96-3 |
|---|---|
分子式 |
C37H31BrO2S2 |
分子量 |
651.7 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)sulfanyl]-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H31BrO2S2/c1-25-13-21-31(22-14-25)41-36(34(39)28-9-5-3-6-10-28)33(27-17-19-30(38)20-18-27)37(35(40)29-11-7-4-8-12-29)42-32-23-15-26(2)16-24-32/h3-24,33,36-37H,1-2H3 |
InChI 键 |
ZFQBUMZYSNAKNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC(C(C2=CC=C(C=C2)Br)C(C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)


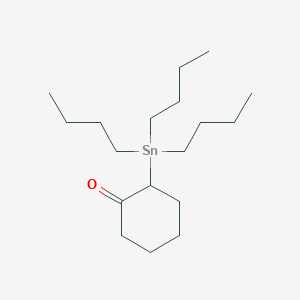
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)

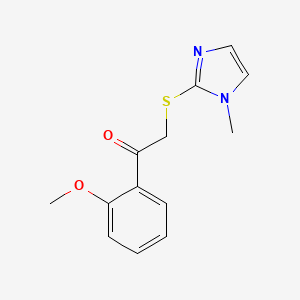
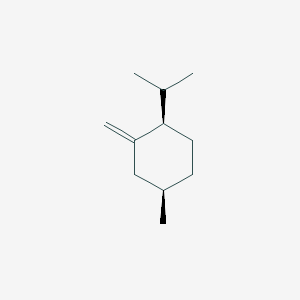
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
